molecular formula C15H17Cl2N3 B1407380 (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride CAS No. 860189-02-2

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride

Cat. No. B1407380
CAS RN: 860189-02-2
M. Wt: 310.2 g/mol
InChI Key: AQBOSBQUIDAULY-UHFFFAOYSA-N
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Description

“(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” is a chemical compound with the CAS Number: 860189-02-2. It has a linear formula of C15H15N3.2ClH . The compound has a molecular weight of 310.23 . The IUPAC name for this compound is N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” is 1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are significant in pharmaceutical chemistry due to their presence in several FDA-approved drugs . The compound can be used as a precursor in the synthesis of various benzimidazole derivatives through oxidative coupling reactions. These derivatives exhibit diverse pharmaceutical properties and are used in drugs targeting a wide range of conditions.

Development of Catalytic Agents

The benzimidazole moiety is a crucial part of many catalytic systems. (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride can be employed in the development of new catalytic agents that facilitate reactions such as the oxidative coupling of primary amines, which is a key step in the synthesis of complex organic compounds .

Bioinspired Catalysis

In bioinspired catalysis, mimicking the active sites of natural enzymes is a common strategy. The subject compound could be used to design and synthesize mimetic catalysts that replicate the function of natural enzymes, potentially leading to more efficient and environmentally friendly chemical processes .

Homogeneous and Heterogeneous Catalysis

This compound may find applications in both homogeneous and heterogeneous catalysis. Its structure allows for the potential development of catalysts that can be used in a variety of chemical reactions, improving yields and selectivity for desired products .

Pharmaceutical Research

Given its structural similarity to benzimidazole, which is a core component of many drugs, (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride can be used in pharmaceutical research to create new therapeutic agents, especially for diseases where benzimidazole derivatives have proven effective .

Material Science

The benzimidazole group is known for its coordination properties. This compound could be used in material science to create new materials with specific electronic or photonic properties, which could be applied in the development of sensors, organic semiconductors, or other advanced materials .

Analytical Chemistry

In analytical chemistry, (1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride can be utilized as a reagent for the detection and quantification of various chemical species. Its ability to form complexes with metals and other compounds makes it valuable for analytical purposes .

Environmental Chemistry

Lastly, this compound’s potential use in environmental chemistry should not be overlooked. It could be involved in the synthesis of compounds that help in the removal of pollutants or in the development of green chemistry protocols, contributing to more sustainable practices .

Safety and Hazards

The safety information for “(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride” includes several precautionary statements. For example, it is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-phenylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15;;/h1-9,16H,10-11H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBOSBQUIDAULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzimidazol-2-ylmethyl)benzylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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